Chemical properties of ethyl 4-ethyl-1H-imidazole-5-carboxylate
Chemical properties of ethyl 4-ethyl-1H-imidazole-5-carboxylate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-ethyl-1H-imidazole-5-carboxylate
Executive Summary
Ethyl 4-ethyl-1H-imidazole-5-carboxylate is a substituted heterocyclic compound belonging to the imidazole class of molecules. The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, synthesis, and reactivity of this specific molecule. Due to its status as a niche research chemical, direct experimental data is limited. Therefore, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust, predictive, and scientifically grounded resource for researchers, chemists, and professionals in drug development. The insights herein are intended to facilitate its use as a building block in synthetic chemistry and to accelerate the exploration of its potential in creating novel bioactive agents.
Molecular Identity and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in its application for research and development.
Chemical Structure
The molecule consists of a central 1H-imidazole ring substituted at the C4 position with an ethyl group and at the C5 position with an ethyl carboxylate group. The presence of the N-H proton means the imidazole ring can exist in tautomeric forms, although the 4-substituted form is typically named.
Caption: Chemical structure of Ethyl 4-ethyl-1H-imidazole-5-carboxylate.
Key Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.196 g/mol | [1] |
| CAS Number | Not available | [1] |
| InChIKey | HCGFHTQCEAGFGW-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=C(CC)N=C[NH]1 | [1] |
Comparative Physicochemical Properties
Direct experimental data for the title compound is scarce. The following table compares its predicted properties with those of well-documented, structurally similar analogs to provide a reasonable estimation of its physical characteristics.
| Property | Ethyl 4-ethyl-1H-imidazole-5-carboxylate (Predicted) | Ethyl 4-methyl-1H-imidazole-5-carboxylate | Ethyl 1H-imidazole-4-carboxylate |
| Melting Point (°C) | ~190-210 | 204-206[2] | 160-162[3] |
| Boiling Point (°C) | Not available | Not available | 319.5 ± 15.0 (Predicted)[3] |
| Appearance | Predicted: Off-white to yellow crystalline powder | Off-white to yellow crystalline powder[2] | White solid[3] |
| Solubility | Predicted: Soluble in DMSO, Methanol; Slightly soluble in water | Soluble in chloroform/methanol | Soluble in DMSO, Methanol; Slightly soluble in water[4][5] |
The addition of an extra methylene unit in the 4-ethyl group compared to the 4-methyl analog is expected to have a minor impact on the melting point and solubility profile.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for structure elucidation and purity confirmation. While specific spectra for ethyl 4-ethyl-1H-imidazole-5-carboxylate are not publicly available, its expected spectral characteristics can be accurately predicted based on its functional groups and data from analogs.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the covalent bonds and functional groups within a molecule. Key vibrational frequencies are predicted below.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Appearance |
| 3200-3100 | N-H Stretch | Imidazole Ring | Broad, strong |
| 2980-2850 | C-H Stretch | Ethyl Groups (sp³) | Medium to strong, sharp |
| ~1715 | C=O Stretch | Ethyl Ester | Strong, sharp |
| 1650-1500 | C=N, C=C Stretch | Imidazole Ring | Medium to strong |
| ~1240 | C-O Stretch | Ester | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| >10.0 | broad singlet | 1H | N -H | The acidic proton on the imidazole nitrogen is typically deshielded and solvent-exchangeable. |
| ~7.8 | singlet | 1H | CH (Ring C2) | The lone proton on the imidazole ring is in an electron-deficient environment. |
| ~4.3 | quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. |
| ~2.7 | quartet | 2H | Ring-CH₂ -CH₃ | Methylene protons of the C4-ethyl group, adjacent to the aromatic ring. |
| ~1.35 | triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
| ~1.25 | triplet | 3H | Ring-CH₂-CH₃ | Methyl protons of the C4-ethyl group, split by the adjacent methylene group. |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the eight unique carbon environments in the molecule.
| Predicted δ (ppm) | Carbon Assignment |
| ~165 | C =O (Ester) |
| ~140 | C 4 (Ring) |
| ~138 | C 2 (Ring) |
| ~120 | C 5 (Ring) |
| ~60 | -O-C H₂-CH₃ |
| ~20 | Ring-C H₂-CH₃ |
| ~14.5 | -O-CH₂-C H₃ |
| ~13.5 | Ring-CH₂-C H₃ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For ethyl 4-ethyl-1H-imidazole-5-carboxylate, the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (168.10). Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ester functionality.
Synthesis and Reactivity
The synthesis of substituted imidazoles is a well-established field in organic chemistry.[6] The reactivity of the title compound is governed by the interplay of the nucleophilic imidazole ring and the electrophilic ester group.
Plausible Synthetic Pathway
A common and effective method for constructing such a substituted imidazole core is through the condensation of an α-dicarbonyl compound, an aldehyde, and an ammonia source (Debus synthesis). A plausible route to ethyl 4-ethyl-1H-imidazole-5-carboxylate would involve the reaction of ethyl glyoxalate, propionaldehyde, and ammonia.
Caption: A generalized synthetic workflow for the target molecule.
Detailed Experimental Protocol (Predictive)
This protocol is a hypothetical, yet chemically sound, procedure based on established literature methods for imidazole synthesis.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl glyoxalate (1.0 eq) in ethanol.
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Reagent Addition: Add ammonium acetate (2.5 eq) to the flask. To the dropping funnel, add a solution of propionaldehyde (1.1 eq) in ethanol.
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Condensation: Add the propionaldehyde solution dropwise to the reaction mixture at room temperature with stirring.
-
Reflux: After the addition is complete, heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Pour the residue into cold water and extract with ethyl acetate (3 x volumes). The organic layers are combined.
-
Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[7]
-
Final Purification: Purify the crude material via column chromatography on silica gel to afford the pure ethyl 4-ethyl-1H-imidazole-5-carboxylate.
Causality: The use of ammonium acetate serves as both the ammonia source and a mild acidic catalyst. Refluxing provides the necessary activation energy for the multi-step condensation and cyclization to occur. The aqueous work-up and extraction are designed to separate the organic product from the inorganic salts and other water-soluble byproducts.
Key Chemical Reactivity
The molecule's functionality allows for several key transformations, making it a versatile synthetic intermediate.
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N-Alkylation: The N-H proton is acidic and can be deprotonated with a base. The resulting imidazolate anion is a potent nucleophile that can be alkylated with various electrophiles (e.g., alkyl halides). This reaction is crucial in drug synthesis, for instance, in the synthesis of Olmesartan, where a similar imidazole core is N-alkylated.[8]
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Ester Saponification: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, KOH) followed by acidic work-up.[9][10] This converts the ester into a more versatile carboxylic acid handle for further modifications, such as amide bond formation.
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Coordination Chemistry: The two nitrogen atoms of the imidazole ring and the carbonyl oxygen of the ester group are potential donor atoms. This allows the molecule to act as a ligand, forming coordination complexes with various metal ions. Imidazole dicarboxylic acids are known for their ability to form metal-organic frameworks (MOFs).[11][12]
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- 4. Ethyl imidazole-4-carboxylate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
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